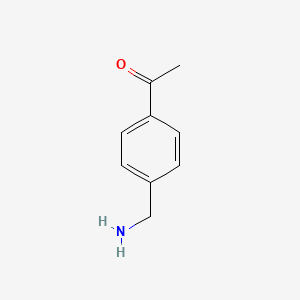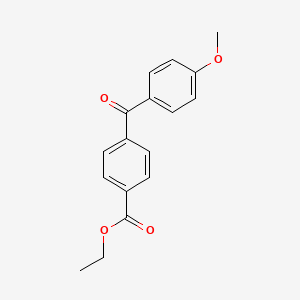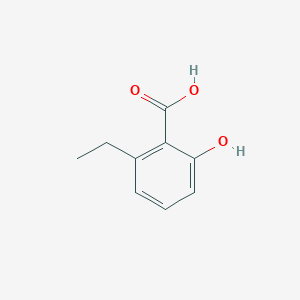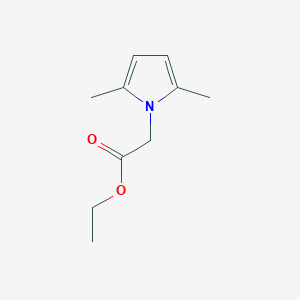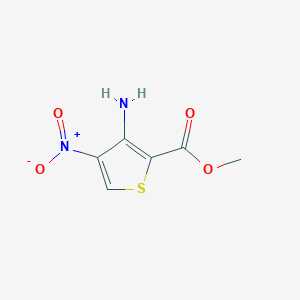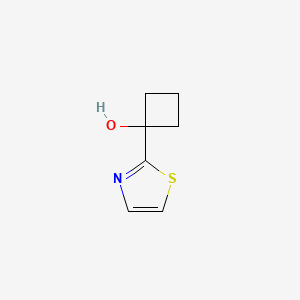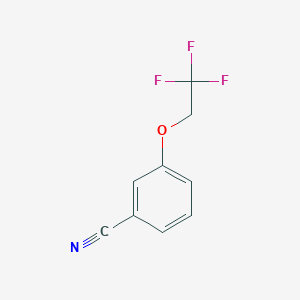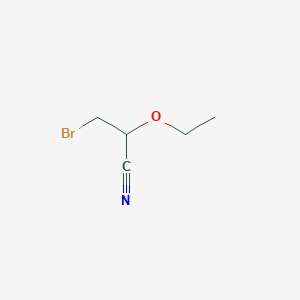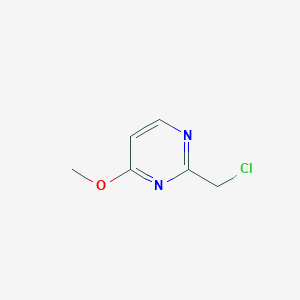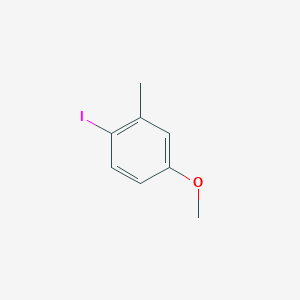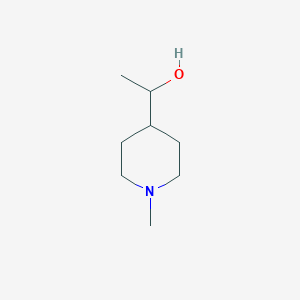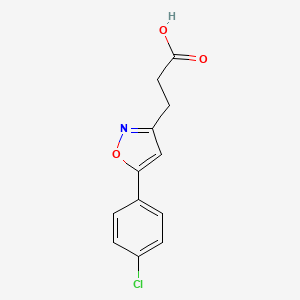
5-(4-Chlorophenyl)isoxazole-3-propionic acid
Overview
Description
- Chemical Formula : C12H10ClNO3
- Molecular Weight : 251.67 g/mol
- Appearance : White flakes
- Melting Point : 157-165 °C
- Storage Temperature : Store at 0-8°C
Synthesis Analysis
- Information on the synthesis of this compound is not readily available in the provided sources.
Molecular Structure Analysis
- The molecular formula indicates the presence of chlorine, phenyl, and isoxazole groups.
- The compound’s structure consists of an isoxazole ring attached to a propionic acid moiety.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not mentioned in the provided sources.
Physical And Chemical Properties Analysis
- Density : 1.348±0.06 g/cm³ (predicted)
- Boling Point : 445.1±35.0 °C (predicted)
Scientific Research Applications
Neuroprotection and Receptor Antagonism
Research has focused on the development of novel excitatory amino acid (EAA) receptor antagonists derived from isoxazole amino acids. These compounds, including variations synthesized from 5-(4-Chlorophenyl)isoxazole-3-propionic acid, have been explored for their neuroprotective properties and selectivity in antagonizing excitatory effects induced by specific EAA receptors. Studies reveal that these antagonists can protect against neurotoxic effects and exhibit selectivity in inhibiting receptor subtypes, demonstrating potential therapeutic applications in neuroprotection and the modulation of synaptic transmission (Krogsgaard‐Larsen et al., 1991).
Antiviral and Antimicrobial Activity
Derivatives of 5-(4-Chlorophenyl)isoxazole-3-propionic acid have been synthesized and evaluated for their antiviral and antimicrobial activities. For instance, thiadiazole sulfonamides showing potential anti-tobacco mosaic virus activity highlight the compound's utility in developing new antiviral agents. This underscores the importance of structural modification and exploration of bioactive isoxazole derivatives in pharmaceutical research (Chen et al., 2010).
Molecular Docking and Structural Studies
Structural analysis and docking studies of tetrazole and thiadiazole derivatives, including those related to 5-(4-Chlorophenyl)isoxazole-3-propionic acid, provide insights into their interactions with biological targets. These studies are crucial for understanding the molecular basis of the compound's activity and for guiding the design of more effective therapeutic agents with improved specificity and potency (Al-Hourani et al., 2015).
Larvicidal Activity
Isoxazole derivatives have also been investigated for their larvicidal properties against mosquito species, such as Aedes aegypti, which are vectors for diseases like dengue fever and Zika virus. Modifications at the C-5 position of isoxazoles, including 5-(4-Chlorophenyl) variants, demonstrate improved larvicidal activities, indicating the potential for developing new environmentally friendly pest control agents (da Silva-Alves et al., 2013).
Corrosion Inhibition
Experimental and computational studies on derivatives of 5-(4-Chlorophenyl)isoxazole-3-propionic acid have shown their efficacy as corrosion inhibitors for metals in acidic environments. These findings are important for industrial applications where corrosion resistance is critical, offering insights into the development of more effective and environmentally sustainable corrosion inhibitors (Kaya et al., 2016).
Safety And Hazards
- No specific safety or hazard information is provided in the sources.
- Always follow proper handling and storage procedures when working with chemicals.
Future Directions
- Research on the biological activity, potential applications, and further characterization of this compound is needed.
Please note that the analysis is based on available data, and additional research may be required for a more detailed understanding. If you have any specific questions or need further information, feel free to ask!
properties
IUPAC Name |
3-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-9-3-1-8(2-4-9)11-7-10(14-17-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKHSBMLUYKYIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584694 | |
| Record name | 3-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)isoxazole-3-propionic acid | |
CAS RN |
870704-00-0 | |
| Record name | 5-(4-Chlorophenyl)-3-isoxazolepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870704-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



